

Strategies to minimize off-target effects of BTZ043 Racemate

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Compound of Interest

Compound Name: BTZ043 Racemate

Cat. No.: B606420 Get Quote

BTZ043 Racemate Technical Support Center

Welcome to the technical support center for **BTZ043 Racemate**. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing **BTZ043 Racemate** in their experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BTZ043?

A1: BTZ043 is a potent inhibitor of the decaprenyl-phosphoribose-2'-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[1][2][3][4][5] It specifically blocks the biosynthesis of D-Arabinofuranose, a critical component of arabinogalactan and arabinomannan.[1] BTZ043 is a prodrug that is activated within the mycobacterial cell to a nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent cell lysis. [2][3]

Q2: How specific is BTZ043 for its target, DprE1?

A2: BTZ043 exhibits a high degree of selectivity for mycobacterial DprE1.[1] This specificity is a key reason for its low toxicity profile observed in preclinical studies.[1][5] The mechanism of action is highly selective for mycobacterial species.[1]



Q3: What are the known off-target effects of BTZ043?

A3: Preclinical toxicology studies under Good Laboratory Practice (GLP) standards have shown that BTZ043 has a low toxicological potential.[1] No significant neurotoxicity, cardiotoxicity, respiratory toxicity, phototoxicity, genotoxicity, or mutagenicity has been observed.[1] It also demonstrates low interaction with CYP450 enzymes.[1] However, at high concentrations, developmental defects have been observed in zebrafish embryos.[6][7] Additionally, when used in combination therapies, unexpected drug-drug interactions have been noted in preclinical models, which could be considered an off-target effect in the context of the combination regimen.[8]

Q4: What are the main metabolites of BTZ043 and are they active?

A4: BTZ043 is rapidly metabolized in vivo. The two primary metabolites are M1 (an amino derivative) and M2.[3][9] M1 is reported to be 500 times less active against M. tuberculosis than the parent compound.[3] The activity of M2 has not been fully characterized but is generally considered to have unknown activity.[9]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Unexpected cytotoxicity in non-mycobacterial cell lines.	1. High concentration of BTZ043. 2. Off-target effects at supra-therapeutic doses. 3. Impurities in the BTZ043 racemate sample.	1. Perform a dose-response curve to determine the cytotoxic concentration. Use the lowest effective concentration for your experiments. 2. Compare the cytotoxicity with a known inactive metabolite like M1 to assess if the effect is specific to the active compound. 3. Verify the purity of your BTZ043 sample using analytical methods such as HPLC.
Inconsistent anti-mycobacterial activity.	1. Degradation of BTZ043 in solution. 2. Presence of resistant mutants in the bacterial population. 3. Variability in experimental conditions (e.g., media composition, incubation time).	1. Prepare fresh solutions of BTZ043 for each experiment. Store stock solutions at -80°C for long-term stability.[4] 2. Sequence the dprE1 gene of less susceptible isolates to check for mutations in the Cys387 residue.[10] 3. Standardize all experimental parameters and include appropriate positive and negative controls.
Antagonistic or reduced efficacy in combination with other drugs.	Drug-drug interactions affecting metabolism or transport. 2. Complex biological interactions within the host system.	1. Conduct in vitro checkerboard assays to assess for synergy, additivity, or antagonism.[11][12] 2. If antagonism is observed, consider staggered dosing schedules in in vivo models. 3. Evaluate the impact of BTZ043 on the expression of metabolic



enzymes (e.g., CYPs) in relevant cell lines or animal models.

Quantitative Data Summary

Table 1: In Vitro Activity of BTZ043

Organism	MIC (ng/mL)	MIC (nM)
M. tuberculosis H37Rv	1[2][4]	2.3[4]
Mycobacterium smegmatis	4[4]	9.2[4]
Nocardia brasiliensis isolates (MIC50)	125	-
Nocardia brasiliensis isolates (MIC90)	250	-

Table 2: Preclinical Toxicology Data for BTZ043

Study Type	Species	Dose/Concentration	Observation
28-day oral toxicity	Rat	Up to 170 mg/kg (NOAEL)	Well-tolerated[1]
28-day oral toxicity	Minipig	360 mg/kg (NOAEL)	Well-tolerated[1]
Safety Panel (neurotoxicity, cardiotoxicity, respiratory toxicity)	-	Within NOAELs	No negative effects observed[1]
Phototoxicity, Genotoxicity, Mutagenicity	-	-	Negative[1]
Embryo development	Zebrafish	>25 nM	Developmental defects[6][7]



Experimental Protocols Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay

- Cell Seeding: Plate mammalian cells (e.g., HepG2, A549) in a 96-well plate at a density of 1
 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of **BTZ043 Racemate** in cell culture medium. Remove the old medium from the cells and add 100 μL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

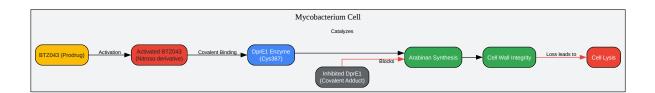
Protocol 2: Checkerboard Assay for Drug Combination Studies

- Prepare Drug Dilutions: Prepare serial dilutions of BTZ043 and the second drug in a 96-well plate. Drug A (BTZ043) is diluted horizontally, and Drug B is diluted vertically.
- Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis and dilute it to the desired concentration (e.g., 5 x 105 CFU/mL) in appropriate broth medium.
- Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the drug dilutions. Include wells with each drug alone and a drug-free control.



- Incubation: Incubate the plate at 37°C for 7-14 days.
- Readout: Assess bacterial growth by measuring optical density at 600 nm or by using a growth indicator like resazurin.
- Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated as follows:
 FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).
 - FIC Index ≤ 0.5: Synergy
 - 0.5 < FIC Index ≤ 4.0: Additivity
 - FIC Index > 4.0: Antagonism

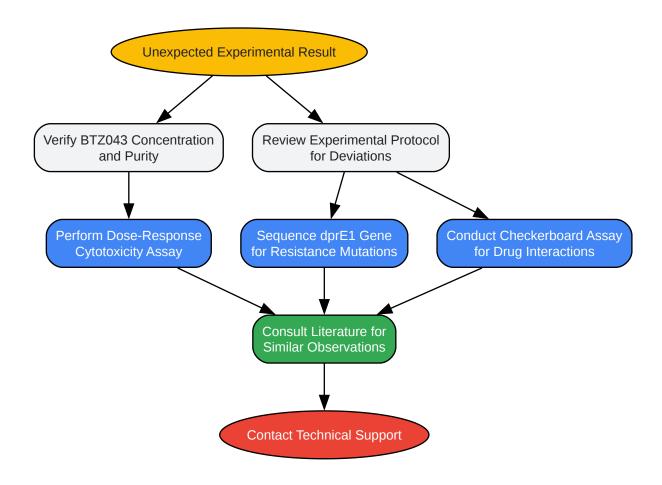
Visualizations



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Caption: Mechanism of action of BTZ043 in Mycobacterium.





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Caption: Troubleshooting workflow for unexpected results.

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